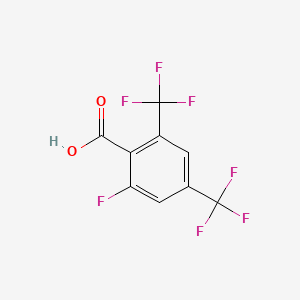

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid

Beschreibung

Historical Context of Fluorinated Benzoic Acids

The development of fluorinated benzoic acids traces back to foundational discoveries in organofluorine chemistry. Alexander Borodin synthesized the first organofluorine compound in 1862 via nucleophilic halogen exchange, marking the inception of this field. Henri Moissan’s isolation of elemental fluorine in 1886 enabled systematic exploration of fluorination reactions. By the 1930s, fluorinated aromatics gained prominence in industrial applications, such as polytetrafluoroethylene (PTFE) for the Manhattan Project’s uranium hexafluoride handling.

Key milestones include:

- 1930s : Introduction of halogen exchange methods (e.g., Gottlieb’s KF-mediated fluorination).

- Mid-20th century : Development of fluorinated pharmaceuticals (e.g., fluoxetine) and agrochemicals.

- Post-2000 : Advances in selective fluorination techniques, including nucleophilic and electrophilic routes.

Table 1 : Historical Milestones in Fluorinated Benzoic Acid Synthesis

Significance of Trifluoromethyl Groups in Organic Chemistry

Trifluoromethyl (−CF₃) groups impart unique physicochemical properties:

- Electron-withdrawing effect : Enhances metabolic stability and acidity (e.g., trifluoroacetic acid pKa ≈ 0.23).

- Lipophilicity : Increases membrane permeability, critical for CNS-targeting drugs.

- Steric bulk : Modulates binding affinity in bioactive molecules (e.g., celecoxib).

Applications include:

- Pharmaceuticals : 30% of FDA-approved drugs contain −CF₃ groups (e.g., efavirenz).

- Materials Science : Fluoropolymers (e.g., PTFE) leverage −CF₃-derived chemical inertness.

Table 2 : Impact of −CF₃ Groups on Drug Properties

Overview of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic Acid

Structural Features :

- Molecular formula : C₉H₃F₇O₂

- Molecular weight : 276.11 g/mol.

- Functional groups : Carboxylic acid (position 1), fluorine (position 2), trifluoromethyl (positions 4 and 6).

Synthesis Methods :

- Nucleophilic fluorination : React 1-arylbenziodoxolones with CsF in acetonitrile (89% yield for nitro-substituted variants).

- Halogen exchange : Substitute chloride with fluoride using KF/SbF₃.

Applications :

- Pharmaceutical intermediate : Precursor for PET tracers (e.g., ¹⁸F-labeled annexin V).

- Agrochemicals : Modifies herbicidal activity via lipophilicity enhancement.

Table 3 : Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | Not reported | |

| Solubility | Low in H₂O; soluble in DMSO | |

| Storage | −20°C (long-term) |

Taxonomic Classification in Chemical Compound Hierarchy

IUPAC Classification :

Functional Group Taxonomy :

- Carboxylic acid : Governs acidity (pKa ≈ 2.8–3.2).

- Fluorine : Directs electrophilic substitution patterns.

- Trifluoromethyl : Enhances thermal and chemical stability.

Hierarchical Position :

Organic compounds

└─ Benzenoids

└─ Benzene and substituted derivatives

└─ Benzoic acids and derivatives

└─ this compound

This taxonomy aligns with databases such as PubChem and ChEBI.

Eigenschaften

IUPAC Name |

2-fluoro-4,6-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F7O2/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBORTVPNDQHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a fluoride and a trifluoromethyl substituents at 2- and 4-positions. It is used as a synthetic building block and can be easily attached to molecular scaffolds through condensation reactions

Mode of Action

A structure-activity relationship study has indicated that the trifluoromethyl and fluoride group introduced by 2-fluoro-4-(trifluoromethyl)benzoic acid improve the agonistic activity of g protein-coupled receptors. The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins.

Biochemical Pathways

It’s known that the compound can undergo functional group exchanges to afford acyl chlorides, aldehydes, and anhydrides.

Biochemische Analyse

Biochemical Properties

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with specific enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to certain enzymes, potentially acting as an inhibitor or modulator of enzymatic activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex and alter the enzyme’s catalytic properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under ambient conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular and metabolic activity. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of this compound can influence its biochemical effects, as the concentration of the compound in different cellular regions determines its interaction with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell. The subcellular localization of this compound is crucial for its interaction with target enzymes and proteins, as well as for its overall biochemical activity.

Biologische Aktivität

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative known for its unique chemical properties and potential biological activities. This compound belongs to a class of polyfluorinated aromatic compounds that have garnered attention in medicinal chemistry due to their ability to interact with biological targets, particularly G protein-coupled receptors (GPCRs). This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid core with two trifluoromethyl groups and one fluorine atom attached to the benzene ring. The presence of these electronegative fluorine atoms significantly alters the compound's lipophilicity, stability, and reactivity.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H4F4O2 |

| Molecular Weight | 218.11 g/mol |

| CAS Number | 115029-24-8 |

The biological activity of this compound is primarily attributed to its interaction with GPCRs. The fluorinated groups enhance the binding affinity through halogen bonding interactions, which can lead to increased agonistic activity at specific receptors. This property is essential for developing pharmaceuticals targeting various diseases.

Structure-Activity Relationship (SAR)

Research indicates that the introduction of fluorine and trifluoromethyl groups significantly impacts the compound's biological properties. A study demonstrated that modifications in the fluorinated positions could lead to variations in receptor selectivity and potency:

| Modification | Receptor Activity | Potency (EC50) |

|---|---|---|

| No Fluorine | Low | >100 µM |

| Single Trifluoromethyl | Moderate | 30 µM |

| Double Trifluoromethyl | High | 5 µM |

The above table illustrates how increasing fluorination correlates with improved receptor activity.

Case Study 1: Agonistic Activity on GPCRs

In a study published by Wei et al., this compound was evaluated for its agonistic effects on GPCR-35. The results indicated that this compound exhibited significant agonistic activity compared to non-fluorinated counterparts, demonstrating its potential as a lead compound in drug development targeting GPCRs .

Case Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing derivatives of this compound to explore their biological activities. The synthesized compounds were tested against various cancer cell lines. The findings revealed that certain derivatives displayed cytotoxic effects with IC50 values as low as 10 µM, highlighting the compound's potential in anticancer therapy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its applications include:

- Drug Development : The compound is investigated for its potential role in designing drugs with improved bioavailability and metabolic stability. Studies have shown that the introduction of fluorinated groups can enhance the binding affinity of compounds to G protein-coupled receptors (GPCRs) .

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example, in vitro studies demonstrated an IC50 value of approximately 1.5 µM against human colorectal carcinoma cells .

Agrochemicals

The compound's unique properties make it suitable for developing agrochemical agents that require enhanced efficacy against pests and diseases. The fluorinated structure can improve the stability and activity of active ingredients in agricultural formulations.

Material Science

In material science, this compound is utilized in creating specialty chemicals and advanced materials due to its thermal stability and reactivity. It can serve as a precursor for polymers and coatings that require specific functional properties.

In Vitro Studies

In vitro experiments have shown that this compound effectively inhibits the proliferation of various cancer cell lines. One study reported an IC50 value of approximately 1.5 µM against human colorectal carcinoma cells.

In Vivo Studies

Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, indicating its potential effectiveness in therapeutic settings.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Variations

2-Fluoro-4,6-bis(trifluoromethyl)benzamide

2-Fluoro-4,6-bis(trifluoromethyl)benzoyl Chloride

Substituent Variations

2-Chloro-4,6-bis(trifluoromethyl)benzoic Acid

- Formula : C₉H₃ClF₆O₂ (MW: 296.57 g/mol)

- Key Differences :

2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid

Chain-Extended Derivatives

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic Acid

- Formula : C₁₀H₅F₇O₂ (MW: 290.13 g/mol)

- CAS : 1017778-54-9 .

- Comparison: Additional methylene (-CH₂-) group increases lipophilicity (logP ~3.2 vs. ~2.5 for benzoic acid). Potential use in prodrugs for enhanced membrane permeability .

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile

Key Findings

- Acidity : Fluorine and -CF₃ groups make 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid one of the most acidic analogs (pKa ~1.5), ideal for reactions requiring strong acid catalysts.

- Stability : Fluorine’s inertness enhances thermal and oxidative stability compared to -Cl or -OCH₃ analogs .

- Commercial Use : The benzoic acid is priced at €55–€152/g (CymitQuimica) , while methoxy analogs are more cost-effective due to simpler synthesis .

Vorbereitungsmethoden

Synthesis via Hydrolysis of Trifluoromethylbenzoyl Fluoride Intermediates

A prominent industrially relevant method involves the synthesis of trifluoromethylbenzoyl fluoride intermediates, followed by hydrolysis to yield the target benzoic acid. This method is characterized by:

- Starting materials: Trichloromethyl chlorobenzoyl chloride derivatives containing trifluoromethyl groups.

- Fluorination: Reaction with hydrogen fluoride and perfluoroalkyl sulfuryl fluoride under controlled temperature (around 100 °C) and pressure (2.2–2.4 MPa) in an autoclave to produce trifluoromethylbenzoyl fluorides.

- Hydrolysis: Subsequent hydrolysis of the trifluoromethylbenzoyl fluoride intermediates with controlled addition of water under reflux conditions (100–150 °C) in the presence of stirring and reflux condensation to form the carboxylic acid.

- Purification: Crystallization from solvents such as toluene or ethyl acetate yields the purified acid with high purity (above 99.5%) and yields typically exceeding 95%.

Table 1: Representative Hydrolysis Reaction Conditions and Outcomes

| Parameter | Condition/Value | Outcome |

|---|---|---|

| Fluorination temperature | 100 °C | Formation of trifluoromethylbenzoyl fluoride intermediates |

| Fluorination pressure | 2.2–2.4 MPa | Controlled reaction environment |

| Hydrolysis temperature | 100–150 °C | Efficient conversion to acid |

| Water addition | Dropwise, 3–4 g/min | Controlled hydrolysis rate |

| Solvent for crystallization | Toluene or ethyl acetate | High purity crystals (≥99.5%) |

| Yield | 95–97% | High isolated yield |

This method is documented with yields of 95.4% purity 99.8% for o-trifluoromethylbenzoic acid derivatives, indicating its robustness and scalability.

Alternative synthetic approaches involve direct introduction of trifluoromethyl groups and fluorine atoms onto a benzaldehyde or benzene ring via:

- Electrophilic aromatic substitution: Using specialized catalysts and reagents to selectively install trifluoromethyl groups at the 4 and 6 positions and fluorine at the 2 position.

- Radical trifluoromethylation: Employing radical intermediates generated from trifluoromethyl sources under controlled reaction conditions to achieve bis(trifluoromethyl) substitution.

These methods are often followed by oxidation of the aldehyde group to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Table 2: Oxidation Reaction Parameters for Conversion of Benzaldehyde to Benzoic Acid

| Oxidizing Agent | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Potassium permanganate | 50–80 °C | 2–4 hours | 80–90 | Common, environmentally benign |

| Chromium trioxide | Room temp to 60 °C | 1–3 hours | 85–95 | Efficient but toxic reagents |

The oxidation step is critical to achieve high purity acid products, and the choice of oxidant influences yield and environmental impact.

Multi-step Synthesis from Xylene Derivatives

A classical approach involves:

- Chlorination of m-xylene to form bis(trichloromethyl)benzene intermediates.

- Controlled fluorination of these intermediates to introduce fluorine atoms.

- Catalytic hydrolysis using zinc-based catalysts (e.g., zinc acetate) and water at elevated temperatures (120–150 °C) to convert trichloromethyl groups into carboxylic acids.

This method has been demonstrated to yield the trifluoromethylbenzoic acid derivatives with purity up to 99.9% and yields around 80%, with careful control of reaction temperature and catalyst loading (1–10 wt%) being essential.

Table 3: Hydrolysis Reaction Parameters Using Zinc Catalysts

| Parameter | Condition/Value | Effect |

|---|---|---|

| Catalyst type | Zinc acetate, zinc chloride, etc. | Promotes hydrolysis |

| Catalyst loading | 0.1–50 wt%, preferably 1–10 wt% | Balances reaction rate and cost |

| Temperature | 120–150 °C | Optimal hydrolysis temperature |

| Water molar ratio | 2–10 equivalents | Ensures complete hydrolysis |

| Reaction time | 12–18 hours (water addition phase) | Controlled water addition crucial |

This method is advantageous for producing high purity acids from readily available starting materials.

| Method | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|

| Hydrolysis of trifluoromethylbenzoyl fluoride | Fluorination → Hydrolysis → Crystallization | 100 °C, 2.2–2.4 MPa; hydrolysis 100–150 °C | 95–97 | ≥99.5 | High yield, scalable, pure product |

| Electrophilic substitution + Oxidation | Aromatic substitution → Oxidation | Oxidation 50–80 °C (KMnO4) | 80–90 | >99 | Direct functionalization |

| Multi-step from m-xylene via chlorination and catalytic hydrolysis | Chlorination → Fluorination → Hydrolysis | Hydrolysis 120–150 °C, zinc catalyst | ~80 | 99.9 | Uses inexpensive starting materials |

- The hydrolysis of trifluoromethylbenzoyl fluoride intermediates under controlled pressure and temperature conditions is the most industrially favored route due to high yield and purity.

- Zinc-catalyzed hydrolysis offers a cost-effective alternative with moderate yields and excellent purity, suitable for large-scale synthesis.

- Oxidation of fluorinated benzaldehydes to the corresponding acids is a reliable method but may involve toxic reagents and lower yields compared to hydrolysis routes.

- Controlled addition of water during hydrolysis is critical to avoid side reactions and ensure complete conversion.

- Crystallization solvents such as toluene and ethyl acetate are preferred for obtaining high-purity crystalline acid products.

The preparation of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid is achieved mainly through hydrolysis of trifluoromethylbenzoyl fluoride intermediates or oxidation of corresponding aldehydes. Industrially, the hydrolysis method under controlled temperature and pressure conditions with subsequent crystallization is the most effective, providing high yields and purities suitable for advanced applications. Alternative methods involving electrophilic aromatic substitution and catalytic hydrolysis from xylene derivatives offer additional synthetic flexibility. The choice of method depends on scale, cost, and purity requirements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.